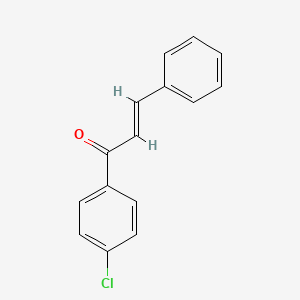
4'-Chlorochalcone
Overview
Description
4’-Chlorochalcone is an organic compound with the chemical formula C15H11ClO . It is a derivative of chalcone, characterized by the presence of a chlorine atom at the para position of the phenyl ring. This compound appears as colorless crystals or a white crystalline powder and has a melting point of approximately 113-115°C . It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water .
Mechanism of Action
Target of Action
4’-Chlorochalcone is a derivative of chalcone, a class of flavonoids that are ubiquitous in edible and medicinal plants . It has been found to have antimalarial efficacy against the chloroquine-resistant strain (K1) of Plasmodium falciparum . The primary target of 4’-Chlorochalcone is the parasite’s detoxification process, specifically the transformation of heme into hemozoin .
Mode of Action
4’-Chlorochalcone interferes with the detoxification process of the Plasmodium falciparum parasite by inhibiting the transformation of heme into hemozoin . This disruption in the parasite’s detoxification process leads to an accumulation of toxic heme, which is detrimental to the parasite.
Biochemical Pathways
The biochemical pathway affected by 4’-Chlorochalcone is the heme detoxification pathway in Plasmodium falciparum. By inhibiting the transformation of heme into hemozoin, 4’-Chlorochalcone disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effect of this disruption is the death of the parasite, thereby exerting its antimalarial effect.
Pharmacokinetics
Like other chalcone derivatives, it is expected to have good bioavailability due to its lipophilic nature .
Result of Action
The primary result of 4’-Chlorochalcone’s action is its antimalarial effect. By inhibiting the heme detoxification process in Plasmodium falciparum, it leads to the accumulation of toxic heme, resulting in the death of the parasite .
Action Environment
The action of 4’-Chlorochalcone is influenced by the environment within the Plasmodium falciparum parasite where the heme detoxification process takes place. Factors such as pH, presence of other metabolites, and the parasite’s metabolic state can influence the efficacy of 4’-Chlorochalcone . Additionally, the stability of 4’-Chlorochalcone may be affected by factors such as temperature, light, and pH of the storage environment .
Preparation Methods
4’-Chlorochalcone can be synthesized through an Aldol condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. One common method is the reaction of 4-chlorobenzaldehyde with acetophenone in an alkaline medium . The reaction proceeds as follows:
Step 1: Formation of the enolate ion from acetophenone.
Step 2: Nucleophilic attack of the enolate ion on the carbonyl carbon of 4-chlorobenzaldehyde.
Step 3: Dehydration to form the α,β-unsaturated ketone, 4’-Chlorochalcone.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4’-Chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert 4’-Chlorochalcone to dihydrochalcones.
Substitution: The chlorine atom in 4’-Chlorochalcone can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones .
Scientific Research Applications
4’-Chlorochalcone has a wide range of applications in scientific research:
Comparison with Similar Compounds
4’-Chlorochalcone can be compared with other chalcone derivatives, such as:
4’-Methoxychalcone: Similar in structure but with a methoxy group instead of a chlorine atom. It exhibits different reactivity and biological properties.
4’-Hydroxychalcone: Contains a hydroxyl group, leading to different solubility and reactivity.
4’-Methylchalcone: Has a methyl group, affecting its physical and chemical properties.
The uniqueness of 4’-Chlorochalcone lies in the presence of the chlorine atom, which enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINIOLNGCQCSM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313946 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-22-9, 956-02-5 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)
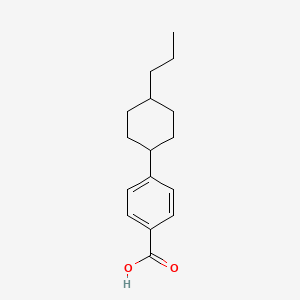
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)

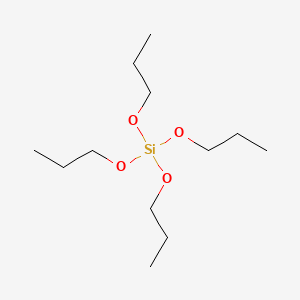

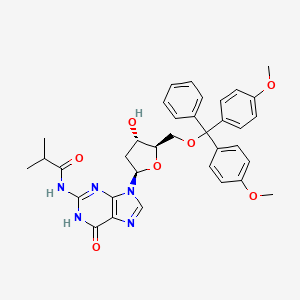
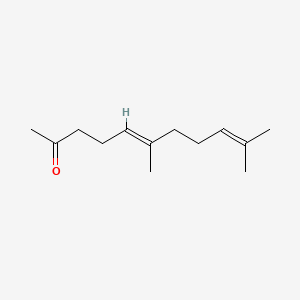
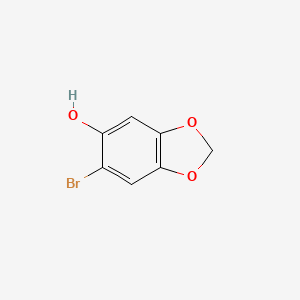
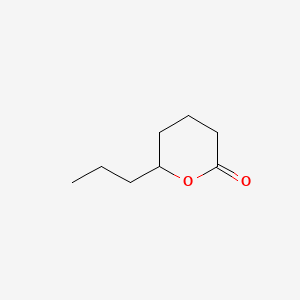
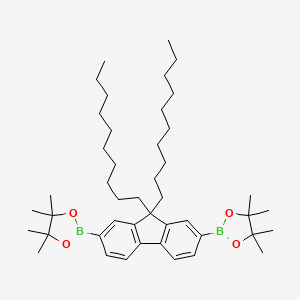
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
